3-Hydroxydodecanedioic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxydodecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c13-10(9-12(16)17)7-5-3-1-2-4-6-8-11(14)15/h10,13H,1-9H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVQCLGZFXHEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586568 | |

| Record name | 3-Hydroxydodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxydodecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34574-69-1 | |

| Record name | 3-Hydroxydodecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34574-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxydodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxydodecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxydodecanedioic Acid: Structure, Properties, and Biological Significance

Abstract

This technical guide provides a comprehensive overview of 3-hydroxydodecanedioic acid (3-OH-DDA), a medium-chain dihydroxy dicarboxylic acid. While primarily recognized as a key urinary biomarker for inborn errors of fatty acid metabolism, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, emerging evidence suggests its role extends beyond that of a mere metabolic byproduct. This document delves into the intricate details of its chemical structure, physicochemical properties, and established methods for its synthesis and analysis. Furthermore, we explore its metabolic origins and the pathophysiological implications of its accumulation, offering valuable insights for researchers, clinicians, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a 12-carbon aliphatic dicarboxylic acid characterized by a hydroxyl group at the C-3 position. This structure imparts specific chemical characteristics that are crucial for its biological behavior and analytical detection.

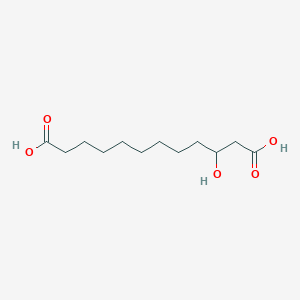

Chemical Structure

-

IUPAC Name: this compound

-

Chemical Formula: C₁₂H₂₂O₅

-

Molecular Weight: 246.30 g/mol [1]

-

CAS Registry Number: 34574-69-1[1]

-

Canonical SMILES: OC(CCCCCCCCC(O)=O)CC(O)=O[1]

-

InChI Key: FYVQCLGZFXHEGL-UHFFFAOYSA-N[1]

The molecule possesses two carboxylic acid functional groups, rendering it a dicarboxylic acid, and a secondary alcohol group. The chiral center at the C-3 position means that this compound can exist as (R)- and (S)-enantiomers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and for comprehending its biological disposition. While extensive experimental data is limited, a combination of reported experimental values and well-regarded computational predictions are summarized below.

| Property | Value | Source |

| Physical State | Solid | [1] |

| Melting Point | 107-109°C | Experimental[2] |

| Water Solubility | 0.83 g/L | Predicted[1] |

| pKa (Strongest Acidic) | 4.49 | Predicted[1] |

| logP | 1.49 | Predicted[1] |

Biological Significance and Metabolic Pathway

The clinical relevance of this compound is intrinsically linked to disorders of mitochondrial fatty acid β-oxidation (FAO). Its presence in urine is a significant indicator of a metabolic bottleneck, particularly in the processing of long-chain fatty acids.

Role as a Biomarker in Fatty Acid Oxidation Disorders

Elevated urinary excretion of 3-hydroxydicarboxylic acids, including this compound, is a hallmark of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and the more comprehensive mitochondrial trifunctional protein (TFP) deficiency.[3][4][5][6] In these autosomal recessive disorders, the enzymatic defect prevents the proper breakdown of long-chain fatty acids for energy production.[6] This leads to the accumulation of long-chain 3-hydroxyacyl-CoA intermediates within the mitochondria.

Metabolic Pathway of Formation

Under normal physiological conditions, fatty acid metabolism primarily occurs via β-oxidation within the mitochondria. However, when this pathway is impaired, alternative routes become significant. The accumulation of 3-hydroxy fatty acids, resulting from the LCHAD block, leads to their release from the mitochondria. These intermediates are then shunted to the microsomal ω-oxidation pathway.

The process unfolds as follows:

-

Initial ω-Oxidation: The terminal methyl group (ω-carbon) of the accumulated 3-hydroxy fatty acid is hydroxylated by cytochrome P450 enzymes of the CYP4A and CYP4F families.

-

Further Oxidation: The newly formed ω-hydroxyl group is subsequently oxidized to an aldehyde and then to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively.

This sequence of reactions converts a 3-hydroxy monocarboxylic acid into a 3-hydroxy dicarboxylic acid, such as this compound. These dicarboxylic acids can then undergo further, albeit limited, β-oxidation from the ω-end, leading to the formation of shorter-chain 3-hydroxydicarboxylic acids that are also observed in patient urine.

Caption: Metabolic formation of this compound.

Pathophysiological Implications

While serving as a diagnostic marker, the accumulation of 3-hydroxy fatty acids and their dicarboxylic acid derivatives is not benign. There is growing evidence that these metabolites contribute to the cellular pathology observed in LCHAD deficiency.[7] Studies have suggested that these compounds can induce oxidative stress and disrupt mitochondrial function, potentially by uncoupling oxidative phosphorylation and inducing the mitochondrial permeability transition pore.[7] This cellular toxicity may play a role in the severe clinical manifestations of LCHAD deficiency, including cardiomyopathy, liver dysfunction, and neuropathy.[6][7]

Synthesis and Analytical Characterization

The availability of pure this compound is critical for its use as a standard in diagnostic laboratories and for research into its biological effects.

Chemical Synthesis

A synthetic route for this compound has been reported, which is crucial for producing analytical standards, including isotopically labeled versions for quantitative mass spectrometry.[2] The synthesis involves a Reformatsky-type reaction followed by hydrolysis.

Experimental Protocol: Synthesis of this compound [2]

This protocol is an adapted summary of the synthetic scheme described by Chickos et al. (2002).

-

Preparation of Methyl ω-aldehydononanoate: Ozonolysis of methyl 10-undecenoate followed by a reductive workup yields the key aldehyde intermediate.

-

Reformatsky Reaction: The methyl ω-aldehydononanoate is reacted with methyl bromoacetate in the presence of activated zinc. This step forms the carbon-carbon bond and introduces the hydroxyl group, yielding dimethyl 3-hydroxydodecanedioate.

-

Saponification: The resulting diester is hydrolyzed using a strong base, such as sodium hydroxide, to convert both methyl ester groups into carboxylates.

-

Acidification and Extraction: The reaction mixture is acidified (e.g., with HCl) to protonate the carboxylates, yielding the final this compound product. The product is then extracted from the aqueous solution using an organic solvent like diethyl ether.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield a white solid.[2]

Caption: Workflow for the chemical synthesis of this compound.

Analytical Characterization

The definitive method for the identification and quantification of this compound in biological matrices like urine is gas chromatography-mass spectrometry (GC-MS).

3.2.1. Spectroscopic Data

-

¹³C Nuclear Magnetic Resonance (NMR): (DMSO-d₆, δ, ppm): 174.4, 172.9, 67.1, 42.8, 37.0, 33.7, 29.1, 29.0, 28.8, 28.6, 25.1, 24.6.[2]

-

Infrared (IR) Spectroscopy: νₘₐₓ (KBr, cm⁻¹): 3564 (O-H stretch), broad band from 3400–2300 (carboxylic acid O-H stretch), 2926, 2850 (C-H stretches), 1694 (C=O stretch).[2]

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to its low volatility and polar nature, this compound requires chemical derivatization prior to GC-MS analysis. This process replaces the acidic protons on the carboxyl and hydroxyl groups with non-polar moieties, increasing the compound's volatility.

Experimental Protocol: GC-MS Analysis of this compound from Urine

-

Sample Preparation: A urine sample is subjected to liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification.

-

Derivatization: The dried extract is derivatized to convert the analyte into a volatile form. Silylation is the most common and effective method.

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a highly effective silylating agent for this purpose.[3]

-

Procedure: The dried sample extract is reconstituted in a suitable solvent (e.g., pyridine or acetonitrile), the BSTFA/TMCS reagent is added, and the mixture is heated (e.g., at 70°C for 60-90 minutes) to ensure complete derivatization of all three active sites (two carboxyl groups and one hydroxyl group).[2]

-

-

GC-MS Injection: The derivatized sample is injected into the GC-MS system.

-

Gas Chromatography: A non-polar capillary column (e.g., HP-5) is typically used to separate the derivatized analytes based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the tris(trimethylsilyl) derivative of this compound elutes from the GC column, it is fragmented by electron ionization (EI) or chemical ionization (CI). Positive-ion chemical ionization has been shown to provide a high yield of characteristic ions.[2][3] The resulting mass spectrum, with its unique fragmentation pattern, allows for definitive identification and quantification, especially when using a stable-isotope labeled internal standard.

-

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion and Future Perspectives

This compound is a molecule of significant clinical and biochemical interest. Its role as a reliable biomarker for LCHAD and TFP deficiencies is well-established, providing a crucial tool for the diagnosis of these severe metabolic disorders. The elucidation of its metabolic origin via the ω-oxidation pathway has clarified its formation mechanism under conditions of β-oxidation impairment.

Future research should focus on further delineating the pathophysiological role of this compound and other accumulating 3-hydroxydicarboxylic acids. Understanding their precise contribution to cellular toxicity could open new avenues for therapeutic interventions aimed at mitigating the cellular damage seen in fatty acid oxidation disorders. Furthermore, the development and broader availability of certified reference materials, including stable isotope-labeled standards, will continue to be vital for ensuring the accuracy and reliability of diagnostic testing across clinical laboratories.

References

-

Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000413). Retrieved from [Link]

- Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards.

-

PubMed. (n.d.). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Retrieved from [Link]

-

SciSpace. (n.d.). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Retrieved from [Link]

- Tserng, K. Y., & Jin, S. J. (1991). Metabolic origin of urinary 3-hydroxy dicarboxylic acids. Metabolism: clinical and experimental, 40(7), 676–682.

- Hagenfeldt, L., von Döbeln, U., Holme, E., Alm, J., Brandberg, G., Enocksson, E., & Lindeberg, L. (1990). 3-Hydroxydicarboxylic aciduria--a fatty acid oxidation defect with severe prognosis.

- Ibdah, J. A. (2012). Role of 3-Hydroxy Fatty Acid-Induced Hepatic Lipotoxicity in Acute Fatty Liver of Pregnancy. International journal of molecular sciences, 13(10), 13276–13289.

- den Boer, M. E., Wanders, R. J., Morris, A. A., IJlst, L., Heymans, H. S., & Wijburg, F. A. (2002). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: clinical presentation and follow-up of 50 patients.

-

Orphanet. (n.d.). Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency. Retrieved from [Link]

-

MedlinePlus. (2021). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. Retrieved from [Link]

- Jones, P. M., Boriack, R. L., & Bennett, M. J. (2003). Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts.

- Tonin, A. M., Grings, M., Viegas, C. M., Busanello, E. N., & Wajner, M. (2014). Long-chain 3-hydroxy fatty acids accumulating in LCHAD and MTP deficiencies induce oxidative stress in rat brain.

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. scispace.com [scispace.com]

- 3. Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.aap.org [publications.aap.org]

- 5. Orphanet: Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency [orpha.net]

- 6. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 7. researchgate.net [researchgate.net]

3-Hydroxydodecanedioic acid CAS number and synonyms

An In-Depth Technical Guide to 3-Hydroxydodecanedioic Acid

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key dicarboxylic acid of interest in the study of metabolic disorders. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, analytical methodologies, and its critical role as a biomarker. The content synthesizes field-proven insights with established scientific protocols, emphasizing the causality behind experimental choices to ensure a trustworthy and authoritative resource.

Introduction

This compound is a medium-chain hydroxy dicarboxylic acid that has garnered significant attention in the clinical and research fields. Unlike its monocarboxylic acid counterpart, 3-hydroxydodecanoic acid, the dioic acid form is particularly significant as a metabolite in certain human metabolic pathways. Its presence and concentration in biological fluids are directly linked to specific inborn errors of metabolism, making it a crucial biomarker for the diagnosis and study of these conditions.

The primary clinical relevance of this compound is associated with disorders of fatty acid β-oxidation, most notably Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2] In individuals with LCHAD deficiency, the metabolic pathway for breaking down long-chain fatty acids is impaired. This disruption leads to the accumulation of abnormal intermediate metabolites, which are then excreted in the urine. Children with this condition are known to excrete 3-hydroxydicarboxylic acids with carbon chain lengths from 10 to 16.[1][3] Therefore, the accurate detection and quantification of this compound are vital for diagnosing these potentially life-threatening disorders. This guide will explore the foundational chemical and analytical principles that underpin its use in a clinical and research context.

Chemical Identity and Properties

The unique structure of this compound, featuring two carboxylic acid functional groups and a hydroxyl group on the third carbon, dictates its chemical behavior and its role in biochemical pathways.

| Property | Value | Source |

| CAS Number | 34574-69-1 | [4] |

| IUPAC Name | This compound | [4] |

| Chemical Formula | C12H22O5 | [4] |

| Average Molecular Weight | 246.3001 g/mol | [4] |

| Monoisotopic Molecular Weight | 246.146723814 Da | [4] |

| Synonyms | 3-Hydroxydodecanedioate, 3-Hydroxy-dodecanedioate | [4] |

| Chemical Class | Medium-chain hydroxy acids and derivatives | [4] |

In humans, this compound is involved in the acylcarnitine 3-hydroxydodecanedioylcarnitine pathway.[4] It is classified as a primary metabolite, meaning it is directly involved in an organism's normal growth, development, and reproduction.[4]

Synthesis and Purification

The availability of pure this compound is essential for its use as a reference standard in quantitative analytical methods. A published synthetic scheme allows for its preparation in the laboratory, along with a deuterated analog for use in stable-isotope dilution mass spectrometry.[1][5]

Experimental Protocol: Synthesis of this compound

This protocol is based on the methodology reported by Chickos et al. (2002).[1][5] The rationale for this multi-step synthesis is to build the carbon backbone and introduce the necessary functional groups with high efficiency.

Step 1: Preparation of Diethyl 3-oxododecanedioate

-

Rationale: This step creates the basic 12-carbon dicarboxylic ester backbone with a ketone at the C3 position, which will be reduced in the next step to form the hydroxyl group.

-

React diethyl glutaconate with octanoyl chloride in the presence of a suitable base.

-

The resulting product is the key intermediate, diethyl 3-oxododecanedioate.

Step 2: Reduction and Saponification

-

Rationale: Sodium borohydride is a mild reducing agent that selectively reduces the ketone to a secondary alcohol without affecting the ester groups. Subsequent saponification with a strong base (NaOH) hydrolyzes the ethyl esters to carboxylates.

-

Dissolve the diethyl 3-oxododecanedioate in an alcohol solvent (e.g., ethanol).

-

Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise to reduce the ketone to a hydroxyl group.

-

After the reduction is complete, add a solution of sodium hydroxide (NaOH) to saponify the diethyl ester to the disodium salt.

-

Stir the reaction mixture overnight at room temperature.

Step 3: Acidification and Extraction

-

Rationale: Acidification protonates the carboxylate salts, making the final product, this compound, insoluble in the aqueous layer and extractable into an organic solvent.

-

Acidify the reaction mixture with a strong acid (e.g., 6 M HCl) to a low pH.

-

Extract the aqueous layer multiple times with an organic solvent such as diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under vacuum.

Purification

The crude product is a white solid that can be purified by recrystallization.[5]

-

Protocol: Recrystallize the solid from ethyl acetate.

-

Yield: Reported yields are approximately 60%.[5]

-

Purity: Purity can be assessed by Nuclear Magnetic Resonance (NMR) and melting point analysis (reported as 107-109°C).[5]

Analytical Methodologies

The gold standard for the quantitative analysis of this compound in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This technique offers the high sensitivity and specificity required for detecting diagnostically relevant concentrations in complex matrices like urine.

Sample Preparation and Derivatization

-

Rationale: this compound is not volatile enough for direct GC analysis. Its polar functional groups (two carboxylic acids and one hydroxyl) must be derivatized to increase volatility and thermal stability.

-

Protocol: Trimethylsilyl (TMS) derivatives have been shown to provide the best efficiency and stability.[1][2] This is achieved by reacting the dried sample extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

GC-MS Analysis

-

Rationale: The derivatized analyte is separated from other compounds in the sample by gas chromatography based on its boiling point and interaction with the capillary column. The mass spectrometer then fragments the molecule and detects the resulting ions, providing a unique fingerprint for identification and quantification.

-

Ionization: Positive-ion chemical ionization mass spectrometry is reported to provide the greatest yield of characteristic ions for this compound.[1][5]

-

Quantification: For accurate quantification, a stable-isotope dilution method is employed, using a deuterated analog of this compound as an internal standard.[1] This corrects for any sample loss during preparation and analysis.

Analytical Workflow Diagram

Caption: Workflow for the diagnostic analysis of this compound.

Applications in Research and Drug Development

The primary application of this compound is as a diagnostic biomarker. Its role in drug development is currently indirect, focusing on the development of diagnostic tests and monitoring therapeutic efficacy for metabolic disorders.

Biomarker for LCHAD Deficiency

The measurement of urinary 3-hydroxydicarboxylic acids, including this compound, is a cornerstone for diagnosing LCHAD deficiency and other related fatty acid oxidation disorders.[1][2] Traditional diagnostic tests can be hampered by insensitivity or long turnaround times.[1] A quantitative method using GC-MS with stable isotope dilution offers a sensitive, accurate, and reliable diagnostic tool.[1][5] The development of such robust analytical methods is a key area of research to improve early diagnosis and intervention for affected newborns.

Disease Pathophysiology Diagram

Caption: Role of this compound in LCHAD deficiency diagnosis.

Conclusion

This compound is a metabolite of profound importance in the field of clinical chemistry and inherited metabolic diseases. While not a therapeutic agent itself, its accurate measurement is indispensable for the diagnosis of serious fatty acid oxidation disorders. The established methods for its chemical synthesis and GC-MS-based quantification provide the necessary tools for researchers and clinicians to advance the understanding and management of these conditions. Future research may focus on developing even more rapid and high-throughput analytical platforms to facilitate newborn screening programs and to monitor the effectiveness of emerging therapies for LCHAD deficiency and related disorders.

References

-

Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of clinical laboratory analysis, 16(2), 115–120. [Link]

-

The Good Scents Company. (n.d.). 3-hydroxydodecanoic acid. Retrieved from [Link]

-

SciSpace. (n.d.). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). This compound (HMDB0000413). Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-Hydroxydodecanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Analysis of this compound for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). (+-)-3-Hydroxydodecanoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 3-Hydroxydodecanoic acid (HMDB0000387). Retrieved from [Link]

-

PubChem. (n.d.). (3R)-3-Hydroxydodecanoic acid. Retrieved from [Link]

Sources

- 1. Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. hmdb.ca [hmdb.ca]

- 5. scispace.com [scispace.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Natural Occurrence of 3-Hydroxydodecanedioic Acid

Abstract

This compound is a medium-chain hydroxy dicarboxylic acid that has garnered significant attention as a key biomarker in the diagnosis and study of certain inherited metabolic disorders. While not a household name in cellular metabolism, its appearance in biological fluids is a critical indicator of perturbations in fatty acid oxidation pathways. This guide provides a comprehensive overview of the natural occurrence of this compound, delves into its metabolic origins, outlines authoritative analytical methodologies for its detection and quantification, and discusses its physiological relevance for researchers, clinicians, and professionals in drug development.

Introduction: Defining this compound

This compound belongs to the class of organic compounds known as medium-chain hydroxy acids and their derivatives[1]. Structurally, it is a 12-carbon dicarboxylic acid with a hydroxyl group at the C-3 position. As a primary metabolite, it is considered metabolically essential, being directly involved in an organism's metabolic processes[1]. Its significance, however, primarily emerges in the context of pathophysiology, where its accumulation signals a bottleneck in mitochondrial fatty acid β-oxidation. Specifically, it is a recognized urinary metabolite in patients with long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, a severe inborn error of fatty acid metabolism[2][3][4][5]. Understanding its origins and detection is therefore paramount for the diagnosis and management of these conditions.

Natural Occurrence and Biological Sources

The presence of this compound in biological systems is context-dependent, often linked to specific metabolic states or genetic predispositions.

Human Metabolism and Pathophysiology

In humans, this compound is primarily detected in urine and blood[1]. Its excretion is markedly elevated in individuals with specific fatty acid oxidation disorders.

-

LCHAD Deficiency: Children with LCHAD deficiency are known to excrete 3-hydroxydicarboxylic acids with carbon chain lengths from 10 to 16[2][3][4]. The inability to properly metabolize long-chain 3-hydroxy fatty acids leads to their diversion into alternative metabolic pathways, resulting in the formation and accumulation of these dicarboxylic acids[3].

-

Ketoacidosis: Urine from patients experiencing ketoacidosis has been found to contain a variety of aliphatic 3-hydroxy dicarboxylic acids, with this compound being identified as a minor component among them[6].

Exogenous and Dietary Sources

While predominantly studied as an endogenous metabolite, this compound has been detected in some food sources, although not quantified. Its presence has been noted in chickens (Gallus gallus), domestic pigs (Sus scrofa domestica), and anatidaes (ducks, geese, swans)[1]. This suggests that dietary intake could be a minor contributing factor to its presence in the human metabolome, potentially serving as a biomarker for the consumption of these foods[1].

Table 1: Summary of Natural Occurrence of this compound

| Biological Source | Context / Condition | Significance | References |

| Human Urine | LCHAD Deficiency | Key diagnostic biomarker | [2][3][4] |

| Human Urine | General Ketoacidosis | Minor metabolic byproduct | [6] |

| Human Blood | General Metabolism | Endogenous metabolite | [1] |

| Animal Tissues | Chicken, Pig, Duck | Potential dietary source | [1] |

Biosynthesis and Metabolic Pathways

The formation of this compound is not a primary, high-flux metabolic pathway but rather an alternative or "overflow" route for fatty acid metabolism. Its synthesis involves a combination of ω-oxidation and incomplete β-oxidation.

Causality of Pathway Activation: Under normal physiological conditions, fatty acids are primarily degraded via β-oxidation within the mitochondria. However, when this pathway is impaired (e.g., due to an enzyme deficiency like LCHAD) or overwhelmed, the cell utilizes an alternative pathway located in the endoplasmic reticulum: ω-oxidation. This pathway oxidizes the terminal methyl (ω) carbon of the fatty acid, converting it into a carboxyl group and thus forming a dicarboxylic acid. This dicarboxylic acid can then be transported to the mitochondria for β-oxidation. In LCHAD deficiency, the β-oxidation of these dicarboxylic acids stalls at the 3-hydroxyacyl-CoA stage, leading to the accumulation and subsequent excretion of 3-hydroxydicarboxylic acids[6][7].

Caption: Figure 1: Proposed pathway for the formation of this compound.

Analytical Methodologies

The accurate quantification of this compound in biological matrices is essential for its use as a diagnostic marker. Gas chromatography-mass spectrometry (GC-MS) is the gold standard method.

Rationale for Method Selection

GC-MS: This technique offers high sensitivity and specificity, which is critical for distinguishing and quantifying specific metabolites in complex biological samples like urine. Derivatization: this compound is a polar, non-volatile compound. To make it suitable for GC analysis, its polar carboxyl and hydroxyl groups must be chemically modified in a process called derivatization. Trimethylsilyl (TMS) derivatization is highly effective, replacing active hydrogens with TMS groups, thereby increasing the compound's volatility and thermal stability[2][3]. Stable Isotope Dilution: For precise quantification, a stable-isotope labeled internal standard, such as a di-deuterated analog of this compound, is indispensable[2][3][4]. This standard is added to the sample at the beginning of the preparation process. It behaves identically to the endogenous analyte during extraction and derivatization but is distinguished by the mass spectrometer due to its higher mass. This allows for the correction of any sample loss during preparation, leading to highly accurate quantification.

Caption: Figure 2: Standard workflow for the quantification of this compound.

Experimental Protocol: Urinary Analysis by GC-MS

This protocol outlines the general steps for the quantitative analysis of urinary this compound.

Trustworthiness through Self-Validation: The inclusion of a stable isotope internal standard at the initial step ensures that the final calculated concentration is corrected for variability in extraction efficiency and derivatization yield, making the protocol inherently self-validating and robust.

1. Sample Preparation and Hydrolysis:

- Collect a random urine sample (5-10 mL) in a sterile container.

- Thaw the urine sample and vortex to mix.

- Take a 1 mL aliquot of urine and add the deuterated internal standard (3OHDD-D2).

- Rationale: Adding the standard early ensures it undergoes all subsequent steps alongside the analyte.

2. Extraction:

- Acidify the sample to pH 1-2 with hydrochloric acid (HCl).

- Perform liquid-liquid extraction by adding 5 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the phases.

- Carefully transfer the upper organic layer to a clean tube. Repeat the extraction twice more, pooling the organic layers.

- Rationale: Acidification protonates the carboxylic acids, making them less water-soluble and more extractable into an organic solvent like ethyl acetate.

3. Evaporation and Derivatization:

- Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas at 40-50°C.

- To the dry residue, add 100 µL of a trimethylsilylating agent (e.g., BSTFA + 1% TMCS).

- Cap the vial tightly and heat at 60-70°C for 30 minutes.

- Rationale: This step creates the volatile TMS-derivatives necessary for GC analysis. Positive-ion chemical ionization mass spectrometry has been shown to provide a high yield of characteristic ions for these derivatives[2][3].

4. GC-MS Analysis:

- Inject 1-2 µL of the derivatized sample into the GC-MS system.

- GC Conditions (Typical):

- Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

- Injector Temperature: 250°C.

- Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

- MS Conditions (Typical):

- Mode: Selected Ion Monitoring (SIM) or full scan.

- Monitor characteristic ions for the TMS-derivative of this compound and its deuterated standard (e.g., m/z 447 for the M-15 ion of the native compound and m/z 449 for the standard)[3].

5. Quantification:

- Integrate the peak areas for the native analyte and the internal standard.

- Calculate the ratio of the analyte peak area to the internal standard peak area.

- Determine the concentration of the analyte using a calibration curve prepared with known amounts of the non-labeled standard and a fixed amount of the internal standard.

- Normalize the final concentration to urinary creatinine to account for variations in urine dilution.

Conclusion and Future Directions

This compound stands as a clinically relevant metabolite whose natural occurrence is intrinsically linked to the fidelity of the fatty acid β-oxidation pathway. While its role as a diagnostic biomarker for LCHAD deficiency and other related disorders is well-established, further research is warranted. Investigating its potential, albeit minor, physiological roles beyond being an overflow metabolite could reveal new insights into cellular metabolism. For drug development professionals, understanding the metabolic pathways that lead to its formation is crucial for designing therapies for fatty acid oxidation disorders, aiming to either reduce the production of such metabolites or enhance their clearance. The robust analytical methods developed for its quantification provide the essential tools to pursue these research and clinical goals.

References

-

Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of clinical laboratory analysis, 16(2), 115–120. Available at: [Link]

-

Human Metabolome Database. (n.d.). Metabocard for this compound (HMDB0000413). HMDB. Available at: [Link]

-

Human Metabolome Database. (n.d.). Metabocard for 3-Hydroxydodecanoic acid (HMDB0000387). HMDB. Available at: [Link]

-

SciSpace. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Available at: [Link]

-

Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. Journal of clinical laboratory analysis, 16(2), 115-120. Available at: [Link]

-

Greter, J., Lindstedt, S., Seeman, H., & Steen, G. (1980). 3-hydroxydecanedioic acid and related homologues: urinary metabolites in ketoacidosis. Clinica chimica acta; international journal of clinical chemistry, 106(1), 103–106. Available at: [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. 3-hydroxydecanedioic acid and related homologues: urinary metabolites in ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Metabolic Crossroads of 3-Hydroxydodecanedioic Acid: A Technical Guide for Researchers

This guide provides an in-depth exploration of the metabolic pathway of 3-hydroxydodecanedioic acid, a dicarboxylic acid of significant interest in the study of fatty acid oxidation disorders. Designed for researchers, scientists, and drug development professionals, this document elucidates the synthesis, degradation, and physiological relevance of this metabolite, offering a comprehensive resource for investigating its role in health and disease.

Introduction: The Significance of Dicarboxylic Acids

Dicarboxylic acids (DCAs) are organic molecules characterized by the presence of two carboxylic acid functional groups.[1] While typically minor products of fatty acid metabolism, their formation and subsequent breakdown become crucial in states of metabolic stress or when the primary fatty acid oxidation pathway, mitochondrial β-oxidation, is impaired.[2][3] this compound is a specific medium-chain dicarboxylic acid that has garnered attention as a biomarker for certain inherited metabolic disorders, most notably long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[4][5][6] Understanding its metabolic pathway is therefore essential for diagnostics, disease monitoring, and the development of potential therapeutic interventions.

Anabolism: The Genesis of this compound via ω-Oxidation and Incomplete β-Oxidation

The journey to this compound begins with its precursor, dodecanoic acid (lauric acid), a 12-carbon saturated fatty acid. The primary route for its conversion to a dicarboxylic acid is ω-oxidation, a pathway that occurs predominantly in the smooth endoplasmic reticulum of the liver and kidneys.[7][8] This pathway serves as an alternative to β-oxidation, particularly for medium-chain fatty acids, and becomes more active when β-oxidation is defective.[8]

The ω-oxidation of dodecanoic acid to dodecanedioic acid proceeds through three key enzymatic steps:

-

ω-Hydroxylation : The terminal methyl group (ω-carbon) of dodecanoic acid is hydroxylated to form 12-hydroxydodecanoic acid. This reaction is catalyzed by a member of the cytochrome P450 family of enzymes (CYP4A and CYP4F subfamilies), which act as mixed-function oxidases requiring NADPH and molecular oxygen.[8][9]

-

Oxidation to an Aldehyde : The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase, utilizing NAD+ as a cofactor.[7][8]

-

Oxidation to a Carboxylic Acid : Finally, aldehyde dehydrogenase catalyzes the oxidation of the aldehyde group to a carboxylic acid, yielding dodecanedioic acid.[7][8]

Once dodecanedioic acid is formed, it is primed for catabolism. The formation of this compound occurs as an intermediate step during the subsequent β-oxidation of dodecanedioic acid.

dot

Figure 1: Anabolic Pathway of this compound

Catabolism: The Peroxisomal β-Oxidation of this compound

Dicarboxylic acids are primarily metabolized through β-oxidation within peroxisomes.[2][10][11] This is in contrast to most monocarboxylic fatty acids, which are predominantly oxidized in the mitochondria.[2] The peroxisomal β-oxidation pathway involves a series of enzymatic reactions that sequentially shorten the dicarboxylic acid chain.

The degradation of 3-hydroxydodecanedioyl-CoA, the activated form of this compound, proceeds as follows:

-

Dehydrogenation : 3-hydroxyacyl-CoA dehydrogenase, a component of the L-bifunctional or D-bifunctional protein in peroxisomes, oxidizes the hydroxyl group at the third carbon to a keto group, forming 3-ketododecanedioyl-CoA.[12][13]

-

Thiolytic Cleavage : Peroxisomal 3-ketoacyl-CoA thiolase then cleaves 3-ketododecanedioyl-CoA, releasing a molecule of acetyl-CoA and a chain-shortened dicarboxylic acid, decanedioyl-CoA.[12]

This cycle of β-oxidation continues, with each turn removing a two-carbon unit in the form of acetyl-CoA, until the dicarboxylic acid is completely degraded to shorter-chain dicarboxylic acids like succinyl-CoA and adipyl-CoA, which can then enter the citric acid cycle for energy production.[14][15]

dot

Figure 2: Catabolic Pathway of this compound

Clinical Significance: A Biomarker in LCHAD Deficiency

The clinical relevance of this compound is most pronounced in the context of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[4][6] LCHAD is a mitochondrial enzyme responsible for the third step of β-oxidation of long-chain fatty acids.[16] In individuals with LCHAD deficiency, the impaired activity of this enzyme leads to the accumulation of long-chain 3-hydroxyacyl-CoAs.[16][17]

This blockage in mitochondrial β-oxidation shunts the accumulating fatty acids towards the ω-oxidation pathway, resulting in an increased production of dicarboxylic acids.[2] The subsequent peroxisomal β-oxidation of these dicarboxylic acids also becomes overwhelmed, leading to the accumulation and urinary excretion of various dicarboxylic acid intermediates, including this compound.[4] Therefore, the detection of elevated levels of this compound in urine is a key diagnostic marker for LCHAD deficiency and other related fatty acid oxidation disorders.[4][5]

Regulation of the Pathway

The metabolic flux through the this compound pathway is regulated at several key points:

-

ω-Oxidation : The activity of the cytochrome P450 enzymes involved in the initial hydroxylation step is a primary regulatory point. Starvation has been shown to stimulate ω-oxidation, potentially due to a decrease in the availability of ATP for the competing pathway of glyceride synthesis, thus shunting free fatty acids towards ω-oxidation.[18]

-

Peroxisomal β-Oxidation : The enzymes of peroxisomal β-oxidation can be induced by various stimuli, including high-fat diets and certain drugs.[2] This induction is often mediated by the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that acts as a key regulator of lipid metabolism.[2]

Experimental Protocols for the Study of this compound

1. Quantification of this compound in Biological Samples

The gold standard for the accurate quantification of this compound in urine and plasma is gas chromatography-mass spectrometry (GC-MS) coupled with stable isotope dilution.[4]

Methodology:

-

Sample Preparation : Acidify the biological sample (e.g., urine) and extract the organic acids with a suitable solvent like diethyl ether or ethyl acetate.

-

Internal Standard : Add a known amount of a stable isotope-labeled internal standard of this compound (e.g., deuterated analog) to the sample.[4]

-

Derivatization : Convert the non-volatile dicarboxylic acids into volatile derivatives, typically trimethylsilyl (TMS) esters, to make them amenable to GC analysis.[4]

-

GC-MS Analysis : Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different components of the sample, and the mass spectrometer detects and quantifies the target analyte and its internal standard based on their specific mass-to-charge ratios.

-

Quantification : The concentration of this compound in the original sample is calculated by comparing the peak area of the analyte to that of the internal standard.

2. Enzyme Activity Assays

The activity of the enzymes involved in the this compound metabolic pathway can be assessed using various in vitro assays.

-

3-Hydroxyacyl-CoA Dehydrogenase Activity : The activity of 3-hydroxyacyl-CoA dehydrogenase can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of a 3-hydroxyacyl-CoA substrate.[19] A coupled assay system with 3-ketoacyl-CoA thiolase can also be used to enhance the sensitivity and overcome product inhibition.[19]

Table 1: Key Enzymes in the this compound Metabolic Pathway

| Enzyme | Pathway | Substrate | Product | Cellular Location |

| Cytochrome P450 (CYP4A/4F) | ω-Oxidation | Dodecanoic Acid | 12-Hydroxydodecanoic Acid | Endoplasmic Reticulum |

| Alcohol Dehydrogenase | ω-Oxidation | 12-Hydroxydodecanoic Acid | 12-Oxododecanoic Acid | Cytosol |

| Aldehyde Dehydrogenase | ω-Oxidation | 12-Oxododecanoic Acid | Dodecanedioic Acid | Cytosol |

| Acyl-CoA Synthetase | β-Oxidation | Dodecanedioic Acid | Dodecanedioyl-CoA | Peroxisome/ER |

| Acyl-CoA Oxidase | Peroxisomal β-Oxidation | Dodecanedioyl-CoA | trans-2-Dodecenoyl-CoA | Peroxisome |

| Enoyl-CoA Hydratase (L-Bifunctional Protein) | Peroxisomal β-Oxidation | trans-2-Dodecenoyl-CoA | 3-Hydroxydodecanedioyl-CoA | Peroxisome |

| 3-Hydroxyacyl-CoA Dehydrogenase | Peroxisomal β-Oxidation | 3-Hydroxydodecanedioyl-CoA | 3-Ketododecanedioyl-CoA | Peroxisome |

| 3-Ketoacyl-CoA Thiolase | Peroxisomal β-Oxidation | 3-Ketododecanedioyl-CoA | Decanedioyl-CoA + Acetyl-CoA | Peroxisome |

Conclusion

The metabolic pathway of this compound represents a critical intersection of fatty acid ω-oxidation and peroxisomal β-oxidation. While a minor pathway under normal physiological conditions, its activity is significantly upregulated in the context of impaired mitochondrial β-oxidation, making its intermediate, this compound, a valuable biomarker for disorders such as LCHAD deficiency. A thorough understanding of the enzymes, regulation, and clinical significance of this pathway is paramount for advancing our knowledge of fatty acid metabolism and for the development of improved diagnostic and therapeutic strategies for related metabolic diseases.

References

-

Ferdinandusse, S., Denis, S., van Roermund, C. W., Wanders, R. J., & Dacremont, G. (2004). Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids. Journal of Lipid Research, 45(12), 2285–2291. [Link]

-

Suzuki, Y., Orii, T., & Hashimoto, T. (1992). Compartmentation of dicarboxylic acid beta-oxidation in rat liver. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1127(2), 163-168. [Link]

-

Sanders, F. W., & Kersten, S. (2016). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(8), 920-931. [Link]

-

Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of Clinical Laboratory Analysis, 16(2), 115–120. [Link]

-

Osmundsen, H., & Neat, C. E. (1991). Metabolic aspects of peroxisomal beta-oxidation. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1085(2), 141-158. [Link]

-

Björkhem, I. (1976). On the mechanism of regulation of omega oxidation of fatty acids. The Journal of Biological Chemistry, 251(17), 5259–5266. [Link]

-

Longdom Publishing. (n.d.). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Journal of Organic & Inorganic Chemistry. [Link]

-

Gabbs, M., Leng, S., Devassy, J. G., Monternier, P. A., & Aukema, H. M. (2015). Advances in Our Understanding of Red Blood Cell Fatty Acid Profiles. Nutrients, 7(12), 10335–10358. [Link]

-

Allen, A. (2023). Omega Oxidation of Fatty Acids: Steps & Significance. Allen Institute. [Link]

-

Wada, F. (1987). The biological significance of ω-oxidation of fatty acids. Journal of the Japan Oil Chemists' Society, 36(10), 735-742. [Link]

-

Sanders, F. W., & Kersten, S. (2016). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. ResearchGate. [Link]

-

Wikipedia. (n.d.). Omega oxidation. In Wikipedia. [Link]

-

Wikipedia. (n.d.). Dicarboxylic acid. In Wikipedia. [Link]

-

Mingrone, G. (2013). Use of dicarboxylic acids in type 2 diabetes. British Journal of Clinical Pharmacology, 75(3), 661–667. [Link]

-

Hoch, U., & Ortiz de Montellano, P. R. (1996). The omega-hydroxylation of lauric acid: oxidation of 12-hydroxylauric acid to dodecanedioic acid by a purified recombinant fusion protein containing P450 4A1 and NADPH-P450 reductase. Archives of Biochemistry and Biophysics, 330(1), 199–208. [Link]

-

Lee, D. S., Lee, J. Y., Kim, S. H., & Hong, C. I. (2012). Synthesis of Fellutamide C and its Diastereomer. ResearchGate. [Link]

-

Schlaff, C. D., Gebel, V., & Gillingham, D. (2025). Metabolic Outcomes of Anaplerotic Dodecanedioic Acid Supplementation in Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) Deficient Fibroblasts. ResearchGate. [Link]

-

Wikipedia. (n.d.). Beta oxidation. In Wikipedia. [Link]

-

Aryal, S. (2023, October 20). Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions. Microbe Notes. [Link]

-

Chen, Y. C., Li, Y. S., Chen, Y. C., Chen, T. L., & Lee, D. J. (2025). Green synthesis of ω-hydroxydodecanoic acid by engineering C. viswanathii with Cas13d. Green Chemistry. [Link]

-

Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. PMC. [Link]

-

Jones, P. M., Quinn, R., Fennessey, P. V., Tjoa, S., Goodman, S. I., Fiore, S., ... & Bennett, M. J. (2001). Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts. Metabolism, 50(12), 1434-1439. [Link]

-

Biology LibreTexts. (2025, August 27). 17.2: Oxidation of Fatty Acids. Biology LibreTexts. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000413). Human Metabolome Database. [Link]

-

MedlinePlus. (2023, January 20). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. MedlinePlus. [Link]

-

Kim, K. H., Park, S., & Kim, Y. H. (2019). Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. MDPI. [Link]

-

Baby's First Test. (n.d.). Long-Chain L-3 Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHAD). Baby's First Test. [Link]

-

Yang, S. Y., He, X. Y., & Schulz, H. (2005). 3-Hydroxyacyl-CoA Dehydrogenase and Short Chain 3-hydroxyacyl-CoA Dehydrogenase in Human Health and Disease. The FEBS Journal, 272(19), 4874-4883. [Link]

-

Omega Oxidation of Fatty Acids, M.Sc. Final (Botany). (2020, November 20). YouTube. [Link]

-

Wikipedia. (n.d.). 3-hydroxyacyl-CoA dehydrogenase. In Wikipedia. [Link]

-

Jack Westin. (n.d.). Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins - MCAT Content. Jack Westin. [Link]

-

M-CSA. (n.d.). L-3-hydroxyacyl-CoA dehydrogenase. M-CSA. [Link]

-

Roe, C. R., & Ding, J. (2021). Dodecanedioic Acid: Alternative Carbon Substrate or Toxic Metabolite?. MDPI. [Link]

-

He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical Biochemistry, 180(1), 105–109. [Link]

-

Kondrup, J., & Lazar, S. (1985). Omega-oxidation of fatty acids studied in isolated liver cells. Biochemical Journal, 231(1), 207–212. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxydodecanoic acid (HMDB0000387). Human Metabolome Database. [Link]

-

AOCS. (n.d.). Fatty Acid beta-Oxidation. AOCS. [Link]

-

University of California, Davis. (n.d.). Fatty Acid Degradation. University of California, Davis. [Link]

-

Blaschke, M., & Hertweck, C. (2012). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. Journal of Biological Chemistry, 287(22), 18364–18373. [Link]

Sources

- 1. Dicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 7. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 8. Omega oxidation - Wikipedia [en.wikipedia.org]

- 9. The omega-hydroxlyation of lauric acid: oxidation of 12-hydroxlauric acid to dodecanedioic acid by a purified recombinant fusion protein containing P450 4A1 and NADPH-P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Compartmentation of dicarboxylic acid beta-oxidation in rat liver: importance of peroxisomes in the metabolism of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 14. Use of dicarboxylic acids in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. On the mechanism of regulation of omega oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of 3-Hydroxydodecanedioic Acid in Fatty Acid Oxidation

Abstract

This technical guide provides a comprehensive examination of 3-hydroxydodecanedioic acid (3-OH-DDDA), a critical intermediate metabolite situated at the crossroads of mitochondrial and alternative fatty acid oxidation pathways. We will dissect its biochemical origins, tracing its formation from the interplay between incomplete mitochondrial β-oxidation and subsequent ω-oxidation in the endoplasmic reticulum. The guide will elucidate the metabolic fate of 3-OH-DDDA, focusing on its processing via peroxisomal β-oxidation and the crucial collaboration between peroxisomes and mitochondria. A significant portion is dedicated to its clinical relevance as a key biomarker for inborn errors of fatty acid metabolism, particularly Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. Finally, we provide a detailed, field-proven protocol for the quantitative analysis of 3-OH-DDDA using stable isotope dilution and gas chromatography-mass spectrometry (GC-MS), offering researchers and clinicians a robust framework for its study.

Introduction: Beyond Canonical β-Oxidation

The catabolism of fatty acids is a cornerstone of cellular energy homeostasis, with mitochondrial β-oxidation serving as the primary engine for converting long-chain fatty acids into acetyl-CoA.[1] This canonical pathway, however, is not the sole route for fatty acid metabolism. When mitochondrial β-oxidation is compromised, either through genetic defects or physiological overload, cells engage alternative mechanisms to manage lipid surplus and mitigate lipotoxicity.[2][3]

One such critical alternative is the ω-oxidation pathway , located in the endoplasmic reticulum of liver and kidney cells.[3][4] This pathway targets the terminal methyl (ω) carbon of fatty acids, converting them into dicarboxylic acids.[4][5] These dicarboxylates represent a salvage pathway, providing a substrate that can be further metabolized for energy.[2] Within this metabolic network, 3-hydroxydicarboxylic acids emerge as particularly significant metabolites. Their presence, especially that of this compound, serves not only as an indicator of flux through this alternative route but also as a powerful diagnostic marker for specific enzymatic defects in the primary β-oxidation spiral.[6][7]

The Genesis of this compound: A Tale of Two Organelles

The formation of this compound is not a direct process but rather the result of a sequential metabolic pathway that bridges the mitochondrion and the endoplasmic reticulum. Its structure, featuring a carboxyl group at both ends and a hydroxyl group at the C-3 position, is a direct reflection of its unique biosynthetic origin.

The process begins when the mitochondrial β-oxidation of a long-chain fatty acid is incomplete. Specifically, a blockage at the level of 3-hydroxyacyl-CoA dehydrogenase results in the accumulation of 3-hydroxyacyl-CoA intermediates.[8] These intermediates can be hydrolyzed and released from the mitochondria as free 3-hydroxy fatty acids (e.g., 3-hydroxydodecanoic acid).[8][9]

This 3-hydroxy monocarboxylic acid then becomes a substrate for the ω-oxidation machinery in the endoplasmic reticulum.[8][10] This three-step enzymatic cascade proceeds as follows:

-

ω-Hydroxylation : The terminal methyl group is hydroxylated by a cytochrome P450 monooxygenase, typically from the CYP4A or CYP4F subfamilies, to form a primary alcohol.[5][8]

-

Oxidation to Aldehyde : The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase (ADH).[4][11]

-

Oxidation to Carboxylic Acid : The aldehyde is subsequently oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH), yielding the final 3-hydroxydicarboxylic acid.[4][11]

Caption: Peroxisomal and Mitochondrial Processing of 3-OH-DDDA.

Clinical Relevance: A Diagnostic Window into Metabolic Disease

The measurement of 3-hydroxydicarboxylic acids, including 3-OH-DDDA, in urine is a cornerstone for the diagnosis of several inborn errors of fatty acid oxidation. [7][12]Their accumulation is a direct biochemical consequence of an upstream enzymatic block, making them highly specific biomarkers.

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: This is the classic disorder associated with a significant elevation of C10-C16 3-hydroxydicarboxylic acids. [6][12][13]In LCHAD deficiency, the block in mitochondrial β-oxidation prevents the conversion of long-chain 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs. [7]This leads to a massive accumulation of the 3-hydroxyacyl intermediates, which are then shunted into the ω-oxidation pathway, resulting in high urinary concentrations of 3-OH-DDDA and its longer-chain homologues. [7] Differential Diagnosis: The profile of urinary 3-hydroxydicarboxylic acids can provide crucial information for differential diagnosis. The ratio of different chain-length metabolites is often more informative than their absolute concentrations. [7]For instance, in LCHAD deficiency, the ratios of 3-hydroxyadipic acid (3OHDC6) and this compound (3OHDC12) relative to 3-hydroxydecanedioic acid (3OHDC10) are typically increased. [7]This contrasts with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where these ratios may be lower. [7]

| Parameter | LCHAD Deficiency | MCAD Deficiency | Normal (Fasting) |

|---|---|---|---|

| Primary Defect | Mitochondrial Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase | Mitochondrial Medium-Chain Acyl-CoA Dehydrogenase | No Defect |

| Urinary 3-OH-DDDA (C12) | Markedly Increased | Mildly Increased | Low / Trace |

| Ratio (3OHDC12 / 3OHDC10) | Increased | Normal or Decreased | Baseline |

| Ratio (3OHDC6 / 3OHDC10) | Increased | Decreased | Baseline |

Data synthesized from findings reported in scientific literature.[7]

Experimental Protocol: Quantitative Analysis of Urinary this compound by GC-MS

This protocol describes a robust method for the accurate quantification of 3-OH-DDDA in urine using a stable isotope dilution gas chromatography-mass spectrometry (GC-MS) approach. The use of a deuterated internal standard is critical for correcting analytical variability during sample preparation and injection, ensuring the highest level of accuracy and trustworthiness. [6][12]

Rationale for Methodological Choices

-

GC-MS : Chosen for its high sensitivity and specificity, allowing for the separation of 3-OH-DDDA from other urinary organic acids and its unambiguous identification based on mass-to-charge ratio. [6]* Stable Isotope Dilution : A di-deuterated analog of 3-OH-DDDA is the ideal internal standard. It co-elutes with the native analyte and behaves identically during extraction and derivatization, providing the most accurate correction for sample loss. [6][13]* Derivatization : 3-OH-DDDA is a polar, non-volatile molecule. Conversion to a trimethylsilyl (TMS) derivative is essential to increase its volatility and thermal stability, making it suitable for GC analysis. [6][12]

Step-by-Step Methodology

-

Sample Preparation :

-

Thaw a frozen urine sample (1.0 mL) at room temperature.

-

Vortex the sample to ensure homogeneity.

-

Centrifuge at 3,000 x g for 10 minutes to pellet any particulate matter.

-

-

Internal Standard Spiking :

-

To a clean glass tube, add 100 µL of the urine supernatant.

-

Add a known amount (e.g., 10 µL of a 100 µg/mL solution) of the di-deuterated this compound internal standard.

-

Add 1.0 mL of deionized water and vortex briefly.

-

-

Acidification and Extraction :

-

Acidify the sample to pH 1-2 by adding a few drops of 6 M HCl. This protonates the carboxylic acid groups, making them less water-soluble and more amenable to organic solvent extraction.

-

Add 3 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes.

-

Centrifuge at 2,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction process twice more, pooling the organic layers.

-

-

Drying and Derivatization :

-

Evaporate the pooled ethyl acetate to complete dryness under a gentle stream of nitrogen gas at 40°C. It is crucial to ensure all solvent is removed.

-

To the dried residue, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

-

Cap the tube tightly and heat at 70°C for 60 minutes to form the di-TMS derivative of both the analyte and the internal standard.

-

-

GC-MS Analysis :

-

Cool the sample to room temperature.

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (Example) :

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Program: Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

-

MS Conditions (Example) :

-

Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI). PCI often provides a higher yield of characteristic high-mass ions. [6][12] * Acquisition: Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for the analyte (e.g., m/z 447 [M-15]) and the internal standard (e.g., m/z 449 [M-15]).

-

-

-

Quantification :

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte / Internal Standard).

-

Determine the concentration of 3-OH-DDDA in the original urine sample by comparing the ratio to a standard curve prepared with known concentrations of the analyte and a fixed amount of internal standard.

-

Caption: GC-MS Analytical Workflow for 3-OH-DDDA Quantification.

Conclusion

This compound is far more than a simple metabolic byproduct; it is a key molecular signal that provides profound insights into the state of cellular fatty acid metabolism. Its biosynthesis highlights a critical rescue mechanism, the ω-oxidation pathway, which becomes engaged when the primary mitochondrial β-oxidation system is overwhelmed or defective. The subsequent processing of 3-OH-DDDA underscores the elegant metabolic cooperation between peroxisomes and mitochondria. For researchers and clinicians, its role as a sensitive and specific biomarker for LCHAD deficiency and other fatty acid oxidation disorders is invaluable, enabling diagnosis and guiding patient management. The analytical methods detailed herein provide the necessary tools to accurately probe this pathway, furthering our understanding of lipid metabolism in both health and disease.

References

-

Wanders, R. J. A., Komen, J. C., & Ferdinandusse, S. (2011). The biological significance of ω-oxidation of fatty acids. Journal of Lipid Research, 52(12), 2175-2184. [Link]

-

Allen, A. (n.d.). Omega Oxidation of Fatty Acids: Steps & Significance. Technology Networks. [Link]

-

Sanders, R. J., Ofman, R., Valianpour, F., Kemp, S., & Wanders, R. J. A. (2005). Proposed scheme for the formation of long-chain 3-hydroxydicarboxylic acids: involvement of CYP4F/A enzymes. FEBS Letters, 579(19), 4053-4058. [Link]

-

Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of Clinical Laboratory Analysis, 16(2), 115-120. [Link]

-

Tserng, K. Y., Jin, S. J., Kerr, D. S., & Hoppel, C. L. (1991). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. Metabolism, 40(7), 676-682. [Link]

-

Vamecq, J., & Draye, J. P. (1989). Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats. The Journal of Biochemistry, 106(2), 216-222. [Link]

-

Ranea-Robles, P., & Houten, S. M. (2023). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Frontiers in Physiology, 14, 1188330. [Link]

-

Liu, H., Wang, J., Liu, H., & Zhao, G. (2017). Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids. Frontiers in Microbiology, 8, 2185. [Link]

-

BYJU'S. (n.d.). Omega Oxidation of Fatty Acids. [Link]

-

Tserng, K. Y., & Jin, S. J. (1991). Metabolic origin of urinary 3-hydroxy dicarboxylic acids. The Journal of Biological Chemistry, 266(18), 11614-11620. [Link]

-

Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. Journal of Clinical Laboratory Analysis, 16(2), 115-120. [Link]

-

Human Metabolome Database. (n.d.). This compound (HMDB0000413). [Link]

-

Tserng, K. Y., & Jin, S. J. (1995). Distinction of dicarboxylic aciduria due to medium-chain triglyceride feeding from that due to abnormal fatty acid oxidation and fasting in children. Metabolism, 44(10), 1261-1265. [Link]

-

Chickos, J. S., et al. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. SciSpace. [Link]

-

Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal and mitochondrial fatty acid beta-oxidation in mice nullizygous for both peroxisome proliferator-activated receptor alpha and peroxisomal fatty acyl-CoA oxidase. Genotype correlation with fatty liver phenotype. The Journal of Biological Chemistry, 276(22), 19413-19423. [Link]

-

Ranea-Robles, P., & Houten, S. M. (2023). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Frontiers in Physiology, 14. [Link]

-

Bennett, M. J., & Sherwood, W. G. (1993). 3-Hydroxydicarboxylic and 3-ketodicarboxylic aciduria in three patients: evidence for a new defect in fatty acid oxidation at the level of 3-ketoacyl-CoA thiolase. Clinical Chemistry, 39(5), 897-901. [Link]

-

Wanders, R. J. A. (2013). Schematic representation of the mitochondrial and peroxisomal beta-oxidation systems in humans. ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). 3-Hydroxydodecanoic acid (HMDB0000387). [Link]

-

Wiese, S., et al. (2014). Comparison of peroxisomal and mitochondrial fatty acid β oxidation pathways. ResearchGate. [Link]

-

Graham, I. A., & Eastmond, P. J. (2002). Peroxisomal beta-oxidation--a metabolic pathway with multiple functions. Current Opinion in Plant Biology, 5(2), 141-147. [Link]

-

Singh, I. (1991). Metabolic aspects of peroxisomal beta-oxidation. Biochimica et Biophysica Acta, 1085(2), 141-158. [Link]

-

MSD Manual Consumer Version. (n.d.). Fatty Acid Oxidation Disorders. [Link]

-

Jack Westin. (n.d.). Oxidation Of Fatty Acids. MCAT Content. [Link]

Sources

- 1. jackwestin.com [jackwestin.com]

- 2. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 4. byjus.com [byjus.com]

- 5. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hmdb.ca [hmdb.ca]

- 10. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scispace.com [scispace.com]

- 13. Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel Molecule: A Technical Guide to 3-Hydroxydodecanedioic Acid in LCHAD Deficiency

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the critical role of 3-hydroxydodecanedioic acid as a key biomarker in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, a rare and severe inherited metabolic disorder. We will explore the biochemical underpinnings of its formation, its clinical significance, and provide a detailed framework for its analysis, moving beyond a simple recitation of facts to explain the causality behind the scientific choices.

The Molecular Aberration: Understanding LCHAD Deficiency

LCHAD deficiency is an autosomal recessive disorder that impairs the body's ability to convert long-chain fatty acids into energy, particularly during periods of fasting or metabolic stress.[1][2] This enzymatic defect occurs within the mitochondrial trifunctional protein, a multienzyme complex essential for the beta-oxidation of fatty acids.[1][3] The deficiency specifically affects the long-chain 3-hydroxyacyl-CoA dehydrogenase activity, leading to a block in the metabolic pathway.[1][3]

Consequently, individuals with LCHAD deficiency cannot efficiently metabolize long-chain fatty acids, resulting in a profound energy deficit and the accumulation of toxic metabolic intermediates.[2][3] The clinical manifestations are severe and can include hypoketotic hypoglycemia, lethargy, hypotonia, liver dysfunction, cardiomyopathy, and retinopathy.[2][3]

The Genesis of a Biomarker: Formation of this compound

In a healthy individual, long-chain 3-hydroxyacyl-CoAs are further oxidized in the beta-oxidation spiral. However, in LCHAD deficiency, this pathway is obstructed. The accumulating 3-hydroxy fatty acids are shunted into an alternative, typically minor, metabolic route known as omega-oxidation.[4][5] This pathway, primarily occurring in the endoplasmic reticulum, provides a crucial, albeit inefficient, means of detoxification.[5]

The omega-oxidation of the accumulated 3-hydroxy fatty acids is a multi-step process initiated by the cytochrome P450 family of enzymes.[5][6] This process culminates in the formation of dicarboxylic acids, including the diagnostically significant this compound.[4] The presence of these 3-hydroxydicarboxylic acids in urine is a hallmark of LCHAD deficiency.[1][7]

Caption: Biochemical pathway of this compound formation in LCHAD deficiency.

Clinical Utility and Pathophysiological Implications

The measurement of urinary this compound and other related 3-hydroxydicarboxylic acids is a cornerstone in the diagnosis of LCHAD deficiency.[1][7] Its presence, along with a characteristic acylcarnitine profile, provides strong evidence for this metabolic disorder.[8]

The accumulation of 3-hydroxy fatty acid intermediates is not merely a diagnostic curiosity; it is central to the pathophysiology of LCHAD deficiency.[2][3] These metabolites are believed to exert toxic effects on various tissues, contributing to the clinical manifestations of the disease.[2][3] While the precise mechanisms of this compound-induced cellular damage are still under investigation, it is hypothesized that the accumulation of these amphipathic molecules can disrupt cellular membranes, impair mitochondrial function, and induce oxidative stress.[9] This can lead to the observed cardiomyopathy, hepatopathy, and retinopathy.[2][3]

Analytical Methodology: A Self-Validating Protocol for Urinary this compound Quantification

The gold standard for the quantitative analysis of urinary organic acids, including this compound, is gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution.[7][10] This approach offers high sensitivity and specificity, crucial for accurate diagnosis and monitoring.

Principle of the Assay